A Comprehensive Technical Guide to 4-(Trifluoromethyl)benzoic Acid
A Comprehensive Technical Guide to 4-(Trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a thorough overview of 4-(Trifluoromethyl)benzoic acid, a key building block in synthetic chemistry and drug discovery. This document details its chemical and physical properties, synthesis protocols, and significant applications, presenting all quantitative data in accessible tables and illustrating key processes with diagrams.
Chemical Identity and Properties
4-(Trifluoromethyl)benzoic acid is a derivative of benzoic acid distinguished by a trifluoromethyl group at the para position of the benzene (B151609) ring.[1][2] This substitution significantly influences the molecule's chemical properties and reactivity.
Synonyms:
Physical and Chemical Properties
The key physical and chemical properties of 4-(Trifluoromethyl)benzoic acid are summarized in the table below, providing a convenient reference for experimental design and application.
| Property | Value | Source |
| Molecular Formula | C₈H₅F₃O₂ | [3][4][5] |
| Molecular Weight | 190.12 g/mol | [1][4] |
| Appearance | White to almost white crystalline powder | [4] |
| Melting Point | 219-222 °C | [4][6] |
| Boiling Point | 247 °C at 753 mmHg | [4] |
| Solubility | Soluble in water | [6][7] |
| InChI Key | SWKPKONEIZGROQ-UHFFFAOYSA-N | |
| SMILES String | OC(=O)c1ccc(cc1)C(F)(F)F |
Synthesis of 4-(Trifluoromethyl)benzoic Acid
A common laboratory-scale synthesis of 4-(Trifluoromethyl)benzoic acid involves the oxidation of p-trifluorobenzaldehyde. The following protocol provides a detailed methodology for this conversion.
Experimental Protocol: Oxidation of p-Trifluorobenzaldehyde
Materials:
-
p-Trifluorobenzaldehyde
-
Copper(II) acetate (B1210297) monohydrate (Cu(OAc)₂·H₂O)
-
Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)
-
Water (H₂O)
-
Oxygen (O₂)
-
15 mL glass reaction tube
-
Oxygen balloon
-
Oil bath
-
Centrifuge
Procedure:
-
To a 15 mL glass reaction tube, add water (2 mL), p-trifluorobenzaldehyde (1 mmol), Cu(OAc)₂·H₂O (0.003 mmol, 0.3 mol%), and Co(OAc)₂·4H₂O (0.003 mmol, 0.3 mol%).[5]
-
Connect an oxygen balloon to the reaction tube.
-
Place the reaction tube in a preheated oil bath at 70°C.[5]
-
Stir the reaction mixture for 1 hour.[5]
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the crude solid product by centrifugation.[5]
-
Wash the solid product with 3 mL of water using sonication.
-
Centrifuge the mixture again and dry the final product to a constant weight.[5]
This method has been reported to yield the target product in 99% purity.[5]
Applications in Research and Drug Development
4-(Trifluoromethyl)benzoic acid serves as a versatile intermediate in the synthesis of a wide range of organic compounds.[8][9] Its trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.
Synthesis of Biologically Active Molecules
This compound is a crucial starting material for producing various derivatives with potential therapeutic applications. For instance, it is used in the synthesis of salicylanilide (B1680751) 4-(trifluoromethyl)benzoates, which have demonstrated antifungal activity.[6][7] It has also been incorporated into pyrazole-based compounds that exhibit potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[10][11] Furthermore, it is a precursor in the synthesis of the experimental drug Teriflunomide.
The general scheme for the synthesis of esters and amides from 4-(Trifluoromethyl)benzoic acid is depicted below.
Analytical Applications
In addition to its role in synthesis, 4-(Trifluoromethyl)benzoic acid is utilized as an internal standard in the ultra-trace analysis of fluorinated aromatic carboxylic acids by gas chromatography-mass spectrometry (GC/MS).[6][7][8]
Safety and Handling
4-(Trifluoromethyl)benzoic acid is classified as an irritant.[1] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][3][4]
Precautionary Measures:
-
Avoid breathing dust, mist, or vapors.[3]
-
Wash skin thoroughly after handling.[3]
-
Use only in a well-ventilated area.[3]
-
Wear protective gloves, clothing, eye, and face protection.[3]
-
In case of contact with skin, wash with plenty of soap and water.[3]
-
If inhaled, remove the person to fresh air and keep comfortable for breathing.[3]
-
If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Conclusion
4-(Trifluoromethyl)benzoic acid is a valuable and versatile chemical compound with significant applications in both academic research and industrial drug development. Its unique properties, conferred by the trifluoromethyl group, make it an important building block for the synthesis of novel molecules with a wide range of biological activities. Proper handling and adherence to safety protocols are essential when working with this compound.
References
- 1. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for 4-(Trifluoromethyl)benzoic acid (HMDB0246315) [hmdb.ca]
- 3. synquestlabs.com [synquestlabs.com]
- 4. thomassci.com [thomassci.com]
- 5. 4-(Trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. 4-(Trifluoromethyl)benzoic acid | 455-24-3 [chemicalbook.com]
- 7. 4-(Trifluoromethyl)benzoic acid, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Page loading... [wap.guidechem.com]
- 10. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
